Bosutinib is a 7-alkoxy-3-quinolinecarbonitrile that functions as a potent, dual SRC and ABL tyrosine kinase inhibitor indicated for chronic myelogenous leukemia (CML), specifically Philadelphia chromosome-positive (Ph+) CML. Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t(9;22)(q34;q11), resulting in a BCR-ABL fusion protein. The first BCR-ABL inhibitor, [imatinib], was introduced over a decade ago as a breakthrough in CML management; however, emerging resistance to [imatinib] poses challenges in achieving remission. Second-generation BCR-ABL inhibitors like bosutinib inhibit most resistance-conferring BCR-ABL mutations except V299L and T315, thus providing more therapeutic options for patients. Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy. This approval was based on favorable results obtained from the open-label, randomized, multicenter trial BFORE that showed a significant improvement in major molecular response, defined as a ≤0.1% BCR ABL ratio on an international scale, with bosutinib treatment.
Bosutinib is a Kinase Inhibitor. The mechanism of action of bosutinib is as a Bcr-Abl Tyrosine Kinase Inhibitor.
Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases and is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia. Bosutinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.
Bosutinib is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.
See also: Bosutinib Monohydrate (active moiety of).
Bosutinib
CAS No.: 380843-75-4
VCID: VC0547872
Molecular Formula: C26H29Cl2N5O3
Molecular Weight: 530.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Bosutinib, marketed under the brand name Bosulif, is a potent small molecule inhibitor of BCR-ABL and Src tyrosine kinases. It is primarily used in the treatment of chronic myelogenous leukemia (CML), particularly in patients who are resistant or intolerant to prior therapies . Developed by Wyeth and further developed by Pfizer, bosutinib has shown significant efficacy in managing CML by targeting the BCR-ABL fusion protein, a hallmark of this disease . Mechanism of ActionBosutinib acts as an ATP-competitive inhibitor of Bcr-Abl tyrosine kinase, which is crucial for the proliferation of CML cells. Additionally, it inhibits Src family kinases, including Src, Lyn, and Hck, contributing to its antineoplastic activity . Bosutinib also exhibits activity against platelet-derived growth factor receptors (PDGFR) and vascular endothelial growth factor receptors (VEGFR), further enhancing its therapeutic potential . Clinical UsesBosutinib is approved for the treatment of adults with Philadelphia chromosome-positive (Ph+) CML who have resistance or intolerance to prior therapy. It received FDA approval in September 2012 and EMA approval in March 2013 . The drug is administered orally once daily, typically starting at a dose of 500 mg . Phase 4 BYOND TrialThe BYOND trial, a phase 4 study, evaluated the efficacy and safety of bosutinib in patients with previously treated CML. Key findings include:
Age and Comorbidity AnalysisIn the BYOND trial, efficacy was also analyzed by age and comorbidity:
Safety ProfileBosutinib's safety profile includes common adverse events such as diarrhea, nausea, and vomiting. Long-term adverse events were consistent with its known safety profile, and no new safety issues were identified in the BYOND trial . Dose reduction was used to manage adverse events while maintaining efficacy . Metabolism and InteractionsBosutinib is metabolized primarily by CYP3A4 and is both a substrate and inhibitor of P-glycoprotein (P-gp). This means that drugs affecting CYP3A4 or P-gp can alter bosutinib plasma levels, necessitating careful management of concomitant medications . |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 380843-75-4 | |||||||||
Product Name | Bosutinib | |||||||||
Molecular Formula | C26H29Cl2N5O3 | |||||||||
Molecular Weight | 530.4 g/mol | |||||||||
IUPAC Name | 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |||||||||
Standard InChI | InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |||||||||
Standard InChIKey | UBPYILGKFZZVDX-UHFFFAOYSA-N | |||||||||
SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |||||||||
Canonical SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |||||||||
Appearance | Pale yellow solid powder | |||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||
Shelf Life | >2 years if stored properly | |||||||||
Solubility | Soluble in DMSO, not in water | |||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||
Synonyms | SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif. | |||||||||
Reference | 1. Cortes JE, Gambacorti-Passerini C, Deininger MW, Mauro MJ, Chuah C, Kim DW, Dyagil I, Glushko N, Milojkovic D, le Coutre P, Garcia-Gutierrez V, Reilly L, Jeynes-Ellis A, Leip E, Bardy-Bouxin N, Hochhaus A, Brümmendorf TH. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. J Clin Oncol. 2018 Jan 20;36(3):231-237. doi: 10.1200/JCO.2017.74.7162. Epub 2017 Nov 1. PMID: 29091516; PMCID: PMC5966023. 2. Gambacorti-Passerini C, le Coutre P, Piazza R. The role of bosutinib in the treatment of chronic myeloid leukemia. Future Oncol. 2020 Jan;16(2):4395-4408. doi: 10.2217/fon-2019-0555. Epub 2019 Dec 13. PMID: 31833784. 3. Isfort S, Crysandt M, Gezer D, Koschmieder S, Brümmendorf TH, Wolf D. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results Cancer Res. 2018;212:87-108. doi: 10.1007/978-3-319-91439-8_4. PMID: 30069626. 4. Abbas R, Hsyu PH. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clin Pharmacokinet. 2016 Oct;55(10):1191-1204. doi: 10.1007/s40262-016-0391-6. PMID: 27113346. 5. Gover-Proaktor A, Granot G, Pasmanik-Chor M, Pasvolsky O, Shapira S, Raz O, Raanani P, Leader A. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. Leuk Lymphoma. 2019 Jan;60(1):189-199. doi: 10.1080/10428194.2018.1466294. Epub 2018 May 9. PMID: 29741440. | |||||||||
PubChem Compound | 5328940 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume